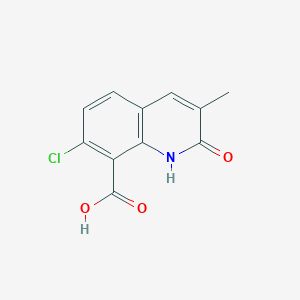
2,4,6-Trimethylbenzeneamine-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethylbenzeneamine-d11 is a deuterated derivative of 2,4,6-Trimethylbenzeneamine, which is an aromatic amine. The compound has a molecular formula of C9H2D11N and a molecular weight of 146.27 g/mol . The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzeneamine-d11 typically involves the deuteration of 2,4,6-Trimethylbenzeneamine. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2) under deuterium gas (D2) atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle deuterium gas and other reagents safely .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbenzeneamine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4,6-Trimethylbenzeneamine-d11 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in NMR spectroscopy for studying molecular structures and reaction mechanisms.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving aromatic amines.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs containing aromatic amine moieties.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzeneamine-d11 involves its interaction with molecular targets through its aromatic amine group. The deuterium atoms in the compound provide stability and allow for detailed analysis using NMR spectroscopy. The compound can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions and metabolic transformations .
Comparison with Similar Compounds
2,4,6-Trimethylbenzeneamine: The non-deuterated form of the compound.
2,4,6-Trimethylphenol: An aromatic compound with similar structural features but different functional groups.
2,4,6-Trimethylbenzoic acid: Another structurally related compound with a carboxylic acid group.
Uniqueness: 2,4,6-Trimethylbenzeneamine-d11 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis in various scientific studies, distinguishing it from its non-deuterated counterparts .
Properties
Molecular Formula |
C9H13N |
|---|---|
Molecular Weight |
146.27 g/mol |
IUPAC Name |
3,5-dideuterio-2,4,6-tris(trideuteriomethyl)aniline |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3/i1D3,2D3,3D3,4D,5D |
InChI Key |
KWVPRPSXBZNOHS-JXCHDVSKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])N)C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


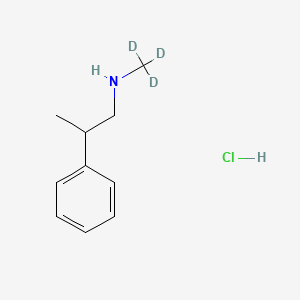
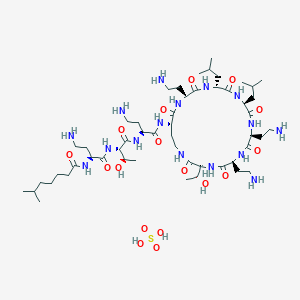
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)


![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
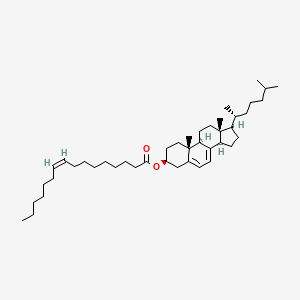
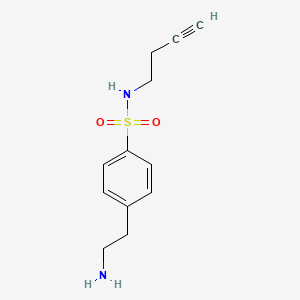
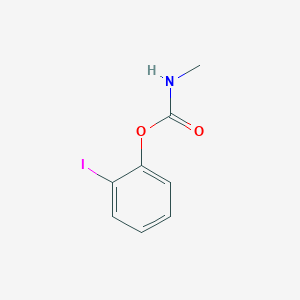
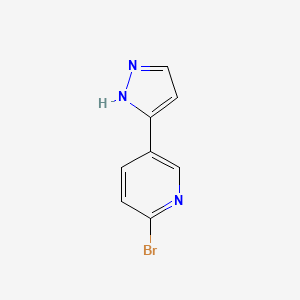
![6-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one](/img/structure/B13443912.png)

